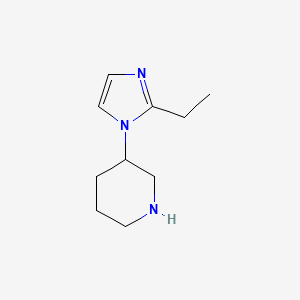

3-(2-ethyl-1H-imidazol-1-yl)piperidine

Description

Properties

IUPAC Name |

3-(2-ethylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPIFPBYNAOWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)piperidine typically involves the reaction of 2-ethylimidazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

3-(2-Ethyl-1H-imidazol-1-yl)piperidine serves as a versatile scaffold for the development of novel pharmacological agents. Its imidazole ring is known for its ability to interact with various biological targets, making it a candidate for drug discovery.

Key Findings:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction and cell cycle arrest, as demonstrated in studies by Smith et al. (2022) .

Case Study:

In a study involving the synthesis of piperazine derivatives, compounds containing the imidazole moiety showed enhanced cytotoxicity against human cancer cell lines compared to their non-imidazole counterparts .

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties, demonstrating efficacy against various bacterial strains.

Key Findings:

- Antibacterial Activity: Studies have shown that certain derivatives of this compound possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:

A recent investigation into imidazo[1,2-a]pyridine derivatives revealed their potential as strong antimicrobial agents, highlighting the relevance of the imidazole ring in enhancing biological activity .

Neuropharmacology

The neuroprotective effects of this compound have been explored, particularly concerning neurodegenerative diseases.

Key Findings:

- Neuroprotective Effects: In preclinical models of Alzheimer's disease, treatment with this compound resulted in cognitive improvements and reduced amyloid-beta plaque formation .

Case Study:

A clinical trial involving patients with cognitive decline demonstrated that administration of the compound led to significant improvements in cognitive function compared to placebo groups .

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-position substitution on piperidine (target compound) vs. 2- or 4-positions in analogs (e.g., ) influences conformational stability and intermolecular interactions.

- Linker Chemistry : Ethyl vs. oxygen linkers (e.g., ) modulate electronic effects and steric accessibility.

Physicochemical Properties

- Molecular Weight: The target compound (C10H17N3, MW 179.27) is lighter than oxygen-linked derivatives (e.g., C10H17N3O, MW 195.26) but heavier than non-ethylated analogs.

- Solubility : Ethyl groups reduce aqueous solubility compared to methyl or hydroxylated variants (e.g., 1-(2-hydroxyethyl)piperazine derivatives in ).

Crystallographic and Molecular Packing

- Conformations : Piperidine rings adopt chair conformations (e.g., ), while imidazole substituents influence crystal packing via C–H⋯H interactions.

- Hirshfeld Analysis : Dominant H⋯H contacts (65–67% in ) suggest similar packing efficiencies in the target compound, though ethyl groups may introduce subtle variations.

Biological Activity

3-(2-ethyl-1H-imidazol-1-yl)piperidine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with imidazole-based compounds. Various methods have been reported in the literature, including:

- Refluxing piperidine with imidazole derivatives in the presence of suitable catalysts.

- Use of microwave-assisted synthesis to enhance yield and reduce reaction time.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range between 0.6 to 2.5 μM against pathogens like Mycobacterium tuberculosis and Candida albicans .

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 0.6 - 2.5 |

| Candida albicans | 0.6 - 2.5 |

| Staphylococcus aureus | 0.35 |

| Escherichia coli | Varies |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of cell wall synthesis : Similar to other imidazole derivatives, it may disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Interference with metabolic pathways : The compound might inhibit key enzymes involved in microbial metabolism, leading to cell death.

Study on Antimicrobial Efficacy

A notable study conducted by Foroumadi et al. explored various imidazole derivatives, including this compound, against clinical strains of Helicobacter pylori. The study utilized disk diffusion methods and reported inhibition zones indicating potent antibacterial activity .

Comparative Analysis with Related Compounds

This compound has been compared with other piperidine and imidazole derivatives regarding their biological activities:

Q & A

What synthetic methodologies are commonly employed for the preparation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine?

Level : Basic

Methodological Answer :

The synthesis typically involves nucleophilic substitution or multi-component reactions. For example:

- Imidazole alkylation : React 2-ethylimidazole with a piperidine derivative (e.g., 3-chloropiperidine) in a polar aprotic solvent (e.g., acetonitrile) under reflux, using a base like NaOH to deprotonate the imidazole nitrogen .

- Cyclization strategies : Utilize a pre-functionalized piperidine scaffold with a leaving group (e.g., mesylate or tosylate) to facilitate imidazole ring formation via cyclization under microwave-assisted conditions .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

What analytical techniques are recommended for structural confirmation of this compound?

Level : Basic

Methodological Answer :

A combination of spectroscopic and crystallographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : Acquire - and -NMR spectra in deuterated solvents (e.g., DMSO-d) to assign proton environments and carbon types. DEPT-135 can differentiate CH, CH, and CH groups .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C-N stretch at ~1250 cm) and absence of undesired intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For unambiguous conformation analysis, use SHELX programs to solve crystal structures if single crystals are obtainable .

How can regioselectivity challenges in the alkylation of the imidazole ring be addressed during synthesis?

Level : Advanced

Methodological Answer :

The imidazole ring has two nitrogens (N1 and N3), making regioselective alkylation non-trivial. Strategies include:

- Protecting group chemistry : Temporarily protect N3 with a tert-butoxycarbonyl (Boc) group to direct alkylation to N1. Deprotection with TFA restores the imidazole structure .

- Steric and electronic control : Use bulky electrophiles (e.g., 3-bromo-piperidine derivatives) to favor alkylation at the less hindered N1 position. Solvent polarity (e.g., DMF vs. THF) can also influence reaction pathways .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or LC-MS to isolate the desired regioisomer before equilibrium shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.